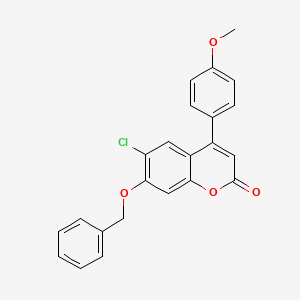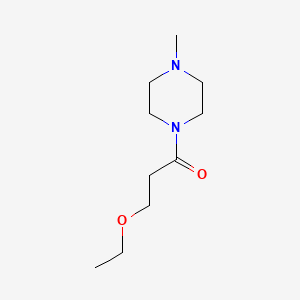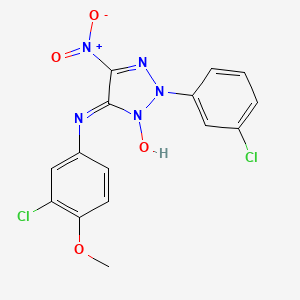
7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one
Descripción general
Descripción
7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as BJ-120C, is a chemical compound with potential therapeutic properties. This compound belongs to the class of flavonoids and has been studied extensively for its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one is not fully understood. However, studies have suggested that 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis (programmed cell death) in cancer cells. 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one has also been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
Biochemical and Physiological Effects:
7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes in animal models of oxidative stress. In addition, 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one has been shown to reduce the levels of amyloid-beta, a protein implicated in the development of Alzheimer's disease, in animal models of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one also has low toxicity and is well-tolerated in animal models. However, there are some limitations to using 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one. One direction is to further elucidate its mechanism of action. This could involve studying its effects on specific enzymes and pathways involved in disease development. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one could also be studied for its potential use in preventing or delaying the onset of neurodegenerative diseases. Finally, future research could focus on improving the solubility of 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one to make it more suitable for use in certain experiments.
Aplicaciones Científicas De Investigación
7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one has been studied extensively for its potential therapeutic properties. Research has shown that 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one has anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
6-chloro-4-(4-methoxyphenyl)-7-phenylmethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-26-17-9-7-16(8-10-17)18-12-23(25)28-21-13-22(20(24)11-19(18)21)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSHUJPWFJTZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4189313.png)


![1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4189326.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide](/img/structure/B4189338.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-morpholin-4-ylpiperidin-1-yl)acetamide](/img/structure/B4189342.png)
![N-benzyl-2-({[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B4189358.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-(4-chlorophenyl)benzamide](/img/structure/B4189364.png)
![methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4189382.png)
![1-benzyl-3-(2-furyl)-5-isopropyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4189397.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4189407.png)
![4-[2-(allyloxy)phenyl]-N-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4189413.png)
![1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4189414.png)
